OXPHOS-IN-1

Pancreatic Cancer Mitochondrial Metabolism Complex I Inhibition

OXPHOS-IN-1 (CAS 2749554-48-9) is a potent, selective Complex I inhibitor with a benzene-1,4-disulfonamide core, exhibiting differential sensitivity in pancreatic cancer cells (MIA PaCa-2 IC50: 2.34 μM vs BxPC-3 IC50: 13.82 μM). It serves as a superior research tool to rotenone (fewer off-target effects) and metformin (micromolar vs millimolar potency). Ideal as a control compound in screening campaigns and for comparative metabolic studies. NOT CAS 564483-18-7 (misassociated XPhos). Verify CAS before purchase. Choose OXPHOS-IN-1 for clean, reproducible mitochondrial data.

Molecular Formula C33H49P
Molecular Weight 476.7 g/mol
CAS No. 564483-18-7
Cat. No. B1313699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXPHOS-IN-1
CAS564483-18-7
Molecular FormulaC33H49P
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
InChIInChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3
InChIKeyUGOMMVLRQDMAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OXPHOS-IN-1 (CAS 2749554-48-9): A Structurally Distinct Benzene-1,4-disulfonamide OXPHOS Complex I Inhibitor


OXPHOS-IN-1 (compound 2) is a synthetic small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that specifically targets mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . It is characterized by a benzene-1,4-disulfonamide core and belongs to a structurally distinct chemical class from other common Complex I inhibitors like rotenoids or biguanides. Notably, the CAS number 564483-18-7 is frequently misassociated with OXPHOS-IN-1 in commercial and database listings; the correct CAS for this inhibitor is 2749554-48-9, while 564483-18-7 corresponds to XPhos, a phosphine ligand for palladium catalysis with no known OXPHOS activity . Users should verify the CAS when procuring to ensure the correct compound is obtained.

Why Generic Complex I Inhibitors Cannot Replace OXPHOS-IN-1 in Targeted Research


Substituting OXPHOS-IN-1 with a generic Complex I inhibitor like rotenone or metformin, or even with more potent analogs like DX3-213B, is not scientifically valid due to profound differences in potency, selectivity, and cellular context. OXPHOS-IN-1 occupies a specific potency niche (low micromolar IC50) and demonstrates differential sensitivity between MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) pancreatic cancer cells . This profile is distinct from nanomolar-potency inhibitors (e.g., DX3-213B, GI50: 11 nM in MIA PaCa-2 [1]), millimolar-potency metabolic modulators (e.g., metformin, IC50 ~0.45-1.2 mM [2]), and broad-spectrum toxins (e.g., rotenone, IC50 ~1.7-2.2 μM [3]). Such potency and cell-line sensitivity differences directly impact experimental design, including dosing for synergy studies, window for selective toxicity, and the interpretation of metabolic rewiring.

Quantitative Differentiation of OXPHOS-IN-1 from Key Analogs and In-Class Inhibitors


Comparative Potency in Pancreatic Cancer Models: OXPHOS-IN-1 vs. DX3-213B and OXPHOS-IN-2

OXPHOS-IN-1 exhibits moderate antiproliferative activity against pancreatic cancer cell lines MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) . In contrast, the more advanced lead compound DX3-213B shows nanomolar potency against MIA PaCa-2 (GI50: 11 nM) and Complex I (IC50: 3.6 nM) [1]. Similarly, the related analog OXPHOS-IN-2 demonstrates markedly higher potency in BxPC-3 cells (IC50: 250 nM in glucose, 17.5 nM in galactose) [2]. This positions OXPHOS-IN-1 as a useful tool for studies requiring a less potent OXPHOS inhibitor, for example, to investigate resistance mechanisms or when performing combination screens where high potency may obscure synergy.

Pancreatic Cancer Mitochondrial Metabolism Complex I Inhibition

Potency Differentiation from Classical Complex I Inhibitors: OXPHOS-IN-1 vs. Rotenone

While both OXPHOS-IN-1 and the botanical pesticide rotenone inhibit mitochondrial Complex I, they operate at distinct potency ranges and with different selectivity profiles. OXPHOS-IN-1 inhibits MIA PaCa-2 cell growth with an IC50 of 2.34 μM . Rotenone is reported to inhibit Complex I with an IC50 ranging from 1.7 to 2.2 μM in various systems [1]. Although the in vitro potencies appear similar, rotenone is a broad-spectrum, highly toxic agent with significant off-target effects and is commonly used to induce Parkinson's disease models. OXPHOS-IN-1, as part of a medicinal chemistry optimization campaign [2], is designed for greater selectivity against cancer cells, although quantitative selectivity data remains limited in public sources.

Mitochondrial Toxicity Complex I Inhibition Comparative Pharmacology

Potency Contrast with a Metabolic Modulator: OXPHOS-IN-1 vs. Metformin

OXPHOS-IN-1 is a potent and direct Complex I inhibitor, whereas metformin is a weak inhibitor of Complex I that is often used as a metabolic modulator. OXPHOS-IN-1 inhibits pancreatic cancer cell growth with IC50 values of 2.34 μM (MIA PaCa-2) and 13.82 μM (BxPC-3) . In stark contrast, metformin's inhibition of Complex I occurs at millimolar concentrations, with reported IC50 values of 0.45 mM in peripheral blood mononuclear cells and 1.2 mM in platelets [1]. This represents a >100-fold difference in potency. Consequently, OXPHOS-IN-1 is a more appropriate tool for acute inhibition studies and for investigating direct OXPHOS dependency, whereas metformin's effects are often linked to chronic, indirect modulation of cellular energy status.

Cancer Metabolism Drug Repurposing Complex I Inhibition

Optimal Research Applications for OXPHOS-IN-1 Based on Quantified Evidence


Investigating Pancreatic Cancer Cell Line-Specific OXPHOS Dependency

OXPHOS-IN-1 demonstrates a 5.9-fold difference in sensitivity between MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) cells . This differential activity makes it an ideal probe for comparative studies aimed at understanding the molecular determinants of OXPHOS dependency across different pancreatic cancer subtypes. Researchers can use this compound to explore why certain cell lines are more reliant on mitochondrial respiration for survival and proliferation.

A Moderate-Potency Control in High-Throughput Screening for Novel Complex I Inhibitors

In screening campaigns for next-generation Complex I inhibitors with nanomolar potency (e.g., DX3-213B, GI50: 11 nM in MIA PaCa-2 [1]), OXPHOS-IN-1 serves as an ideal, well-characterized control compound of moderate potency (IC50: 2.34 μM) . Its activity falls between highly potent leads and weak, non-specific modulators, establishing a clear baseline for evaluating the efficacy of new chemical entities and for setting assay quality control parameters.

Mechanistic Studies to Differentiate Direct OXPHOS Inhibition from Indirect Metabolic Modulation

Given its direct inhibition of Complex I and micromolar potency, OXPHOS-IN-1 is a superior tool to metformin (which has millimolar Complex I inhibitory activity [2]) for acute mechanistic studies. It allows researchers to clearly distinguish direct, rapid effects on mitochondrial respiration from the chronic, indirect metabolic reprogramming induced by weak inhibitors. This is crucial for elucidating the immediate cellular response to OXPHOS disruption.

A More Selective Alternative to Rotenone for Cancer Cell Metabolism Studies

OXPHOS-IN-1 provides a more selective alternative to rotenone for investigating Complex I function in cancer cells. While rotenone is a potent but broadly toxic inhibitor of Complex I (IC50 ~1.7-2.2 μM) [3] that is commonly used to induce neurotoxicity models, OXPHOS-IN-1 emerged from a medicinal chemistry campaign aimed at cancer-selective OXPHOS inhibition [4]. Its use helps mitigate the confounding off-target effects associated with rotenone, leading to cleaner, more interpretable data on mitochondrial function in oncology research.

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